![molecular formula C11H13ClO B14058256 1-Chloro-1-(3-ethylphenyl)propan-2-one](/img/structure/B14058256.png)
1-Chloro-1-(3-ethylphenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound with the molecular formula C11H13ClO It is a chlorinated ketone, characterized by the presence of a chlorine atom and an ethyl-substituted phenyl group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-1-(3-ethylphenyl)propan-2-one can be synthesized through several methods. One common approach involves the chlorination of 1-(3-ethylphenyl)propan-2-one using a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5). The reaction typically occurs under reflux conditions, ensuring complete chlorination of the ketone.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(3-ethylphenyl)propan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of corresponding alcohols or amines.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic solutions.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions, or chromium trioxide (CrO3) in acetic acid.
Major Products:
Nucleophilic Substitution: Formation of alcohols or amines.
Reduction: Formation of secondary alcohols.
Oxidation: Formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
1-Chloro-1-(3-ethylphenyl)propan-2-one has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-ethylphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The chlorine atom and the ketone group play crucial roles in its reactivity and interactions with other molecules. The compound can act as an electrophile, reacting with nucleophiles in biological systems, potentially leading to various biochemical effects.
Comparison with Similar Compounds
1-Chloro-1-(3-ethylphenyl)propan-2-one can be compared with other similar compounds, such as:
1-Chloro-1-(3-chloro-2-ethylphenyl)propan-2-one: Similar structure but with an additional chlorine atom on the phenyl ring, leading to different reactivity and properties.
1-Chloro-1-(3-methylphenyl)propan-2-one: Similar structure but with a methyl group instead of an ethyl group, affecting its steric and electronic properties.
Biological Activity
1-Chloro-1-(3-ethylphenyl)propan-2-one is an organic compound with potential biological activities that make it a subject of interest in medicinal chemistry and pharmacology. Its structure includes a chloro group, an ethyl group, and a phenyl ring, which contribute to its reactivity and interaction with biological targets. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and enzyme inhibition properties.
Chemical Structure and Properties
- Molecular Formula : C10H11ClO
- Molecular Weight : Approximately 186.65 g/mol
The presence of functional groups in this compound allows for various chemical interactions, making it a versatile compound in research.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial and fungal strains.
Table 1: Antimicrobial Activity of this compound
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.025 mg/mL |
Escherichia coli | 0.0195 mg/mL |
Candida albicans | 0.0048 mg/mL |
Bacillus subtilis | 0.0098 mg/mL |
These results suggest that the compound is particularly effective against Gram-positive bacteria and certain fungi, highlighting its potential as an antimicrobial agent in clinical applications.
Anticancer Activity
Preliminary studies have indicated that this compound may possess anticancer properties. In vitro assays have shown that the compound can inhibit the proliferation of cancer cell lines.
Case Study: Inhibition of Cancer Cell Proliferation
In a study involving human breast cancer cell lines (MCF-7), treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values around 15 µM. This suggests that the compound could be further explored as a potential chemotherapeutic agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit specific enzymes involved in metabolic pathways. It acts as an electrophile, potentially modifying nucleophilic sites on proteins.
Table 2: Enzyme Inhibition Studies
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Acetylcholinesterase | Competitive Inhibition | 12 |
Cyclooxygenase (COX) | Non-competitive | 22 |
These findings indicate that the compound may interfere with critical biochemical pathways, which could be leveraged for therapeutic interventions.
The mechanism by which this compound exerts its biological effects is primarily through:
- Electrophilic Attack : The chloro group facilitates electrophilic reactions with nucleophiles in biological molecules.
- Receptor Binding : The structural features allow for interactions with various receptors, influencing cellular signaling pathways.
Properties
Molecular Formula |
C11H13ClO |
---|---|
Molecular Weight |
196.67 g/mol |
IUPAC Name |
1-chloro-1-(3-ethylphenyl)propan-2-one |
InChI |
InChI=1S/C11H13ClO/c1-3-9-5-4-6-10(7-9)11(12)8(2)13/h4-7,11H,3H2,1-2H3 |
InChI Key |
WDCHQYKZAZMCSF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC(=CC=C1)C(C(=O)C)Cl |
Origin of Product |
United States |
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